N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide
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Overview
Description
N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide is a complex organic compound that belongs to the class of thienopyrazoles. This compound is characterized by its unique structure, which includes a thieno[3,4-c]pyrazole core substituted with dimethylphenyl and dimethoxybenzamide groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide typically involves multi-step organic reactions One common method involves the initial formation of the thieno[3,4-c]pyrazole core through cyclization reactionsThe reaction conditions often include the use of organic solvents such as acetone, and catalysts like palladium or copper to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.
Medicine: Preliminary studies suggest that it may have anti-inflammatory and anticancer properties, although further research is needed to confirm these effects.
Industry: It is used in the development of new materials and as a component in chemical sensors.
Mechanism of Action
The mechanism of action of N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to and inhibit the activity of certain enzymes and proteins, disrupting their normal function. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth. The exact molecular pathways involved are still under investigation, but it is believed that the compound may interfere with signaling pathways related to cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dimethylphenyl)-2-[1-(3,5-dinitrobenzoyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]-2-oxoacetamide
- N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide
- 4-butoxy-N-[2-(2,3-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide
Uniqueness
N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide is unique due to its specific substitution pattern and the presence of both dimethylphenyl and dimethoxybenzamide groups. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds .
Properties
Molecular Formula |
C22H23N3O5S |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C22H23N3O5S/c1-13-6-5-7-18(14(13)2)25-21(16-11-31(27,28)12-17(16)24-25)23-22(26)15-8-9-19(29-3)20(10-15)30-4/h5-10H,11-12H2,1-4H3,(H,23,26) |
InChI Key |
RELYMHPHBBQYLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC(=C(C=C4)OC)OC)C |
Origin of Product |
United States |
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